molecular formula C9H14O3 B2757832 4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2470435-83-5

4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2757832
CAS RN: 2470435-83-5
M. Wt: 170.208
InChI Key: QQCLADWCXBTMPC-UHFFFAOYSA-N
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Description

“4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a chemical compound that belongs to the class of saturated bicyclic structures . These structures are incorporated in newly developed bio-active compounds .


Synthesis Analysis

The synthesis of such compounds involves an efficient and modular approach . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic framework . The InChI code for a similar compound is "1S/C9H16O2/c1-7(2)8-3-9(4-8,5-10)11-6-8/h7,10H,3-6H2,1-2H3" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include [2 + 2] cycloaddition . This reaction is a type of cycloaddition where two alkenes or alkynes come together to form a cyclobutane .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthetic routes and methodologies to create structurally related bicyclic and tricyclic compounds, demonstrating the chemical flexibility and utility of the core structure similar to "4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid". For instance, Stevens and Kimpe (1996) discussed a new entry into 2-Azabicyclo[2.1.1]hexanes, highlighting synthetic approaches to structures with potential biological activity (Stevens & Kimpe, 1996). Additionally, Kirmse and Mrotzeck (1988) explored the synthesis of 2-Oxabicyclo[2.1.1]hexane and its derivatives, contributing to the understanding of their chemical properties and reactions (Kirmse & Mrotzeck, 1988).

Biological Activity and Applications

The core structure of "4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid" and its analogs have been explored for their potential in various biological applications. For example, Jimeno et al. (2011) investigated two distinct conformations of GABA locked by embedding in the bicyclo[3.1.0]hexane core structure, demonstrating the utility of such compounds in designing conformationally restricted analogs of bioactive molecules (Jimeno et al., 2011).

Material Science and Other Applications

Beyond biological applications, research has also delved into the use of structurally related compounds in material science and as intermediates for further chemical transformations. For instance, Chistyakov et al. (2019) described the synthesis and epoxidation of hexakis-4-(2-(4-((β-methallyl)oxy)phenyl)propan-2-yl)phenoxycyclotriphosphazene, indicating the potential of such compounds in creating novel materials (Chistyakov et al., 2019).

Future Directions

The future directions in the research and development of these compounds involve exploring the sp3-rich chemical space . This involves the development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

properties

IUPAC Name

4-propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(2)8-3-9(4-8,7(10)11)12-5-8/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCLADWCXBTMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

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